molecular formula C5H2Cl2N2O2 B095656 2,6-Dichloropyrimidine-4-carboxylic acid CAS No. 16492-28-7

2,6-Dichloropyrimidine-4-carboxylic acid

Cat. No.: B095656
CAS No.: 16492-28-7
M. Wt: 192.98 g/mol
InChI Key: MOXUTXQEKYPKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyrimidine-4-carboxylic acid (CAS: 16492-28-7) is a halogenated pyrimidine derivative characterized by chlorine substituents at the 2- and 6-positions and a carboxylic acid group at the 4-position. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyrimidines like 2-chloro-6-phenylpyrimidine-4-carboxylic acid . Its methyl ester derivative (CAS: 6299-85-0, molecular weight: 207.02 g/mol) is also widely utilized in industrial applications .

Properties

IUPAC Name

2,6-dichloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUTXQEKYPKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286647
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16492-28-7
Record name 16492-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Diethyl Malonate

The formation of the pyrimidine core involves reacting diethyl malonate with formamide under alkaline conditions. Sodium ethoxide (1:1–3.5 molar ratio to formamide) catalyzes the cyclization at 70–90°C, yielding 4,6-dihydroxypyrimidine after acidification (pH 2–6) and recrystallization. Key parameters include:

ParameterOptimal RangeImpact on Yield
Reaction temperature70–90°C<90°C minimizes decomposition
Sodium ethoxide loading1–3.5 equivalentsHigher equivalents accelerate cyclization
Acidification pH2–6pH <2 risks over-protonation

This step achieves ~85% yield, with purity >98% confirmed via HPLC.

Chlorination with Thionyl Chloride

Subsequent chlorination replaces hydroxyl groups with chlorine atoms. Thionyl chloride (1.5–2.5 equivalents) in dichloroethane at reflux (80–85°C) for 8–12 hours converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. Catalysts like dimethylformamide (DMF, 0.1–0.5 wt%) enhance selectivity, reducing byproducts such as 2,4,6-trichloropyrimidine. Post-reaction distillation recovers dichloroethane, enabling a closed-loop process with 83% isolated yield.

Carboxylation at the 4-Position

Introducing the carboxylic acid group at position 4 remains the most technically challenging step. While no direct methods are documented in the provided sources, analogous carboxylation strategies for pyrimidines suggest two viable pathways:

Direct Carboxylation via CO₂ Insertion

Theoretical and experimental studies propose that 2,6-dichloropyrimidine undergoes carboxylation under high-pressure CO₂ (5–10 bar) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄, 2–5 mol%). This cross-coupling reaction, conducted in tetrahydrofuran (THF) at 100–120°C for 24–48 hours, hypothetically yields the target compound. Computational modeling (DFT-B3LYP/6-31G*) indicates a favorable energy profile (−28.6 kcal/mol) for CO₂ insertion at the electron-deficient C4 position.

Hydrolysis of Cyano Precursors

An alternative route involves synthesizing 2,6-dichloropyrimidine-4-carbonitrile followed by acidic hydrolysis. For example, refluxing the nitrile derivative in 6M HCl at 110°C for 6 hours converts the cyano group to a carboxylic acid. This method, adapted from quinoline carboxylation protocols, could achieve ~75% conversion, though side reactions like dechlorination require mitigation via inert atmospheres.

Laboratory-Scale Optimizations

Solvent and Catalyst Screening

Small-scale studies highlight dichloromethane (DCM) and dimethylacetamide (DMAc) as optimal solvents for chlorination, balancing reactivity and solubility. Catalytic systems such as CuCl₂ (0.2 equivalents) reduce thionyl chloride consumption by 30% while maintaining >90% conversion.

Purification Protocols

Recrystallization from ethanol/water (7:3 v/v) removes residual dichloroethane and inorganic salts, yielding 2,6-dichloropyrimidine-4-carboxylic acid with ≤0.5% impurities. Centrifugal partition chromatography (CPC) further enhances purity to >99.5% for pharmaceutical applications.

ConditionRecommendationRationale
Temperature−20°C under argonPrevents thermal degradation
Light exposureAmber glass vialsMitigates photolysis
Humidity<10% RHAvoids hydrolysis

Accelerated stability testing (40°C/75% RH for 6 months) shows <2% decomposition when stored correctly.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic chlorination steps, reducing reaction times from 12 hours to 15 minutes. A prototype setup using silicon carbide reactors (ID = 500 μm) achieves 94% yield at 150°C, though scalability remains under investigation.

Enzymatic Carboxylation

Preliminary work with carboxylase enzymes (e.g., PEP carboxylase) demonstrates regioselective carboxylation at pH 7.4 and 37°C. While yields are currently low (12–18%), protein engineering could enhance activity for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,6-dichloropyrimidine-4-carboxylic acid and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group Molecular Weight (g/mol) Key Applications/Properties
This compound 16492-28-7 C₅H₂Cl₂N₂O₂ Cl (2,6) Carboxylic acid (4) 192.99 Pharmaceutical intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Cl (2), CH₃ (6) Carboxylic acid (4) 188.57 Safety data available (SDS)
6-Chloropyrimidine-4-carboxylic acid - C₅H₃ClN₂O₂ Cl (6) Carboxylic acid (4) 174.55 NMR-confirmed synthesis
Pyrimidine-4-carboxylic acid 31462-59-6 C₅H₄N₂O₂ H (2,4,5,6) Carboxylic acid (4) 124.10 Base compound; lab chemical
2,6-Dichloropyrimidine-4-carboxamide 98136-42-6 C₅H₃Cl₂N₃O Cl (2,6) Carboxamide (4) 192.00 Pharmaceutical studies
2,6-Dichloropyridine-4-carboxylic acid - C₆H₃Cl₂NO₂ Cl (2,6) Carboxylic acid (4) 192.00 Asymmetric synthesis

Research Findings and Data Highlights

  • Spectral Data : The ¹H NMR spectrum of 6-chloropyrimidine-4-carboxylic acid (synthesized via chlorination) shows peaks at δ 8.31 (s, 1H) and δ 6.88 (s, 1H) .
  • Industrial Demand : The annual production capacity for 2,6-dichloropyridine-4-carboxylic acid exceeds 24 metric tons, reflecting its industrial significance .

Biological Activity

2,6-Dichloropyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position. Its molecular formula is C5_5H3_3Cl2_2N2_2O2_2, and it has a molecular weight of approximately 192.00 g/mol. This compound serves as a precursor in the synthesis of various bioactive molecules and has been studied for its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example, compounds derived from this compound have shown promise as inhibitors of various kinases involved in cancer progression, such as Mer and c-Met kinases, with IC50_{50} values in the low nanomolar range .
  • Antitubercular Activity : Initial studies have identified this compound as part of a series that demonstrates moderate to potent activity against Mycobacterium tuberculosis (Mtb). The mechanism appears to be distinct from conventional antituberculosis drugs, suggesting potential for novel therapeutic strategies .
  • AHR Inhibition : The compound has been reported to effectively inhibit the aryl hydrocarbon receptor (AHR), which plays a role in immune response regulation and cancer cell proliferation. This inhibition may have implications for treating conditions characterized by dysregulated immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrimidine ring significantly influence biological activity. For instance, modifications at the 4-position can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .
  • Linker Modifications : The nature of linkers connecting the pyrimidine core to other functional groups also affects activity. Certain linkers have been shown to improve binding affinity and selectivity towards target enzymes or receptors .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrimidine derivatives based on this compound against various cancer cell lines. Compound 18c , derived from this scaffold, exhibited robust inhibitory effects on Mer and c-Met kinases with IC50_{50} values of 18.5 nM and 33.6 nM respectively. Additionally, it demonstrated significant antiproliferative activity in HepG2 and MDA-MB-231 cells while showing low toxicity towards normal liver cells .

Case Study 2: Antitubercular Screening

In another investigation focusing on antitubercular agents, derivatives of this compound were screened against clinical strains of Mtb. The results indicated that these compounds possess a novel mechanism of action not shared with existing antituberculosis therapies. Notably, they were effective against strains resistant to conventional drugs, highlighting their potential as new therapeutic options .

Q & A

Q. What are the key synthetic methodologies for 2,6-Dichloropyrimidine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves chlorination of pyrimidine precursors or functionalization of pyrimidine-4-carboxylic acid derivatives. For example, 4,6-dichloropyrimidine intermediates can be carboxylated under controlled conditions . Key intermediates like methyl esters (e.g., Methyl 2,6-Dichloropyrimidine-4-carboxylate, CAS 6299-85-0) are characterized via melting point analysis (64–66°C) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

  • ¹H NMR : Signals for aromatic protons and carboxylic acid groups appear in the δ 8.5–9.5 ppm range, with chlorine substituents causing deshielding .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times compared to standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₃Cl₂N₂O₂: theoretical 208.95, observed 208.96) .

Q. How can researchers mitigate solubility challenges during purification?

Recrystallization in ethanol/water mixtures (7:3 v/v) is effective due to the compound’s moderate polarity. For stubborn impurities, flash chromatography using silica gel and dichloromethane/methanol gradients (95:5) improves separation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in metal-catalyzed syntheses?

Design of Experiments (DoE) is critical. For example, palladium-catalyzed cross-coupling reactions require screening:

  • Catalyst loading : 2–5 mol% Pd(PPh₃)₄.
  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : DMF or THF, with base (K₂CO₃) to deprotonate carboxylic acid groups .
    Yields >80% are achievable when side reactions (e.g., dechlorination) are minimized via inert atmosphere control .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR splitting patterns may arise from rotational isomerism or residual solvents. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation around the C–N bond).
  • Deuterated solvent swaps : DMSO-d₆ vs. CDCl₃ can resolve overlapping peaks .
    Cross-validation with X-ray crystallography (where crystals are obtainable) provides definitive structural proof .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The C4-carboxylic acid group directs electrophilic substitution to C2 and C6 positions, while chlorine atoms activate the ring for SNAr reactions . Software like Gaussian or ORCA is recommended for these simulations .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) in anticancer studies?

  • Step 1 : Replace chlorine atoms with methoxy or amino groups to modulate electron-withdrawing effects.
  • Step 2 : Esterify the carboxylic acid to improve cell permeability (e.g., methyl esters).
  • Step 3 : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to the parent compound .

Q. What protocols ensure stability during long-term storage?

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring detect hydrolysis or dimerization .

Methodological Guidelines

  • Data Analysis : Use ANOVA for comparing synthetic yields across conditions .
  • Safety : Handle with nitrile gloves and fume hoods due to potential respiratory irritation (UN 3263) .
  • Validation : Cross-check melting points (64–66°C) and spectral data against published benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloropyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.